molecular formula C18H17N3O4 B2623471 7-methoxy-8-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one CAS No. 2034421-18-4

7-methoxy-8-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one

Cat. No.: B2623471
CAS No.: 2034421-18-4
M. Wt: 339.351
InChI Key: PHKOWICEVQOPFI-UHFFFAOYSA-N
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Description

7-Methoxy-8-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one (CAS 2034421-18-4) is a synthetic small molecule with a molecular formula of C18H17N3O4 and a molecular weight of 339.3 g/mol . This compound features a complex hybrid architecture, integrating a 2,3-dihydroindolizin-5(1H)-one core structure with a 1,2,4-oxadiazole ring, which is further substituted with a 2-methoxyphenyl group. This molecular framework is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents. Compounds based on the tetrahydroindolizinone scaffold have demonstrated notable and selective cytotoxicity against specific cancer cell lines, suggesting potential for this class in oncological research . Biological evaluations of structurally related analogs have revealed that such molecules can exhibit potent, sub-micromolar activity against human colon carcinoma cells (e.g., HCT-116), with IC50 values in the range of 0.2 µM to 0.39 µM . Furthermore, studies highlight a crucial structure-activity relationship where biological potency is highly dependent on stereochemistry; the (R)-enantiomer of a closely related compound was found to be the biologically active form, while the (S)-enantiomer showed significantly reduced activity . This underscores the importance of stereochemical integrity and analysis during research with this compound class. The 1,2,4-oxadiazole moiety is a privileged structure in medicinal chemistry, known to contribute to favorable pharmacokinetic properties and target binding affinity . Provided as a research-grade material, this product is intended for laboratory use only by qualified researchers. It is strictly for in vitro experimentation and is not certified for diagnostic, therapeutic, or human use. Researchers should handle all chemical substances with appropriate safety precautions in accordance with their institution's guidelines.

Properties

IUPAC Name

7-methoxy-8-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indolizin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-23-13-8-4-3-6-11(13)17-19-18(25-20-17)16-12-7-5-9-21(12)15(22)10-14(16)24-2/h3-4,6,8,10H,5,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKOWICEVQOPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)C3=C4CCCN4C(=O)C=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-8-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Construction of the indolizine core: This step often involves a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization to form the indolizine ring.

    Introduction of the methoxy groups: Methoxylation can be performed using methanol in the presence of a strong acid or base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-8-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives containing the oxadiazole structure exhibit notable antimicrobial properties. In a study assessing various synthesized compounds, several oxadiazole derivatives demonstrated significant antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, compounds similar to 7-methoxy-8-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one were evaluated using minimum inhibitory concentration (MIC) methods, revealing promising results that suggest potential applications in treating bacterial infections .

Antifungal Properties

In addition to antibacterial effects, studies have indicated that compounds with similar structures also possess antifungal activity. The evaluation against fungal strains such as Candida albicans and Penicillium chrysogenum showed that certain derivatives could inhibit fungal growth effectively. This opens avenues for developing antifungal agents based on the indolizinone framework .

Anti-HIV Activity

The oxadiazole ring has been associated with anti-HIV activity in various studies. Compounds featuring this moiety have been investigated for their ability to inhibit HIV replication, making them potential candidates for further development in antiviral therapies .

Fluorescent Probes

Research has also highlighted the use of oxadiazole derivatives in metal-ion fluorescent recognition. The unique electronic properties of these compounds allow them to act as fluorescent probes in biological systems, enabling the detection of metal ions which can be crucial for various biochemical assays .

Case Studies

StudyObjectiveFindings
Study on Antimicrobial Activity Evaluate the antimicrobial efficacy of synthesized oxadiazole derivativesSignificant inhibition against Mycobacterium smegmatis with MIC values as low as 6.25 µg/ml
Antifungal Screening Assess antifungal properties against common fungal strainsNotable inhibition of Candida albicans growth observed
Anti-HIV Research Investigate anti-HIV potential of oxadiazole derivativesCertain compounds exhibited promising anti-HIV activity

Mechanism of Action

The mechanism of action of 7-methoxy-8-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Indolizinone Derivatives

Tetrahydroindolizinone Derivatives ()

The compound (2R,8aR)-2-(benzyloxy)-7-(4-methoxyphenyl)-6-phenyl-2,3,8,8a-tetrahydroindolizin-5(1H)-one shares a partially saturated indolizinone core but differs in:

  • Substituents : A benzyloxy group at position 2 and phenyl/methoxyphenyl groups at positions 6/5.
  • Biological Activity : Demonstrated cytotoxicity, likely influenced by the methoxyphenyl and benzyloxy moieties .

Comparison :

Feature Target Compound Tetrahydroindolizinone ()
Core Saturation 2,3-Dihydroindolizinone (partially saturated) Fully saturated tetrahydroindolizinone
Key Substituents 7-Methoxy, 8-oxadiazole 2-Benzyloxy, 6-phenyl, 7-methoxyphenyl
Bioactivity Not reported Cytotoxicity (cell-based assays)

Oxadiazole-Containing Compounds

Agrochemical Oxadiazoles ()

Pesticides like oxadiazon and oxadiargyl feature 1,3,4-oxadiazole rings with dichlorophenyl and tert-butyl substituents. Key differences:

  • Oxadiazole Type : 1,3,4-oxadiazole (agrochemicals) vs. 1,2,4-oxadiazole (target compound).
  • Substituents : Chlorinated aryl groups in pesticides vs. methoxyphenyl in the target.

Comparison :

Feature Target Compound Oxadiazon/Oxadiargyl ()
Oxadiazole Position 1,2,4-Oxadiazole 1,3,4-Oxadiazole
Aryl Substituents 2-Methoxyphenyl (electron-donating) 2,4-Dichloro-5-substituted (electron-withdrawing)
Application Potential pharmaceuticals Herbicides/Pesticides

The electron-donating methoxy group in the target compound may favor interactions with biological targets (e.g., enzymes or receptors), contrasting with the electron-withdrawing chlorine substituents in agrochemicals .

Heterocyclic Cores with Methoxy Groups

Imidazoquinazolinone ()

The compound 3-isopropyl-8,9-dimethoxy-5-(octylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one contains a methoxy-decorated imidazoquinazolinone core. Key distinctions:

  • Core Heterocycle: Indolizinone (target) vs. imidazoquinazolinone.
  • Substituents : Octylsulfanyl group (lipophilic) vs. oxadiazole (polar).

Comparison :

Feature Target Compound Imidazoquinazolinone ()
Core Structure Indolizinone Imidazoquinazolinone
Key Functional Groups Oxadiazole, methoxy Methoxy, octylsulfanyl
Physicochemical Impact Moderate polarity High lipophilicity (octylsulfanyl)

The target compound’s oxadiazole may enhance solubility compared to the lipophilic octylsulfanyl group, suggesting divergent pharmacokinetic profiles .

Biological Activity

The compound 7-methoxy-8-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one is a novel heterocyclic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes a methoxy group, an oxadiazole ring, and an indolizinone moiety. The presence of these functional groups is significant as they contribute to the compound's biological activity.

Pharmacological Activities

Research indicates that compounds containing oxadiazole rings often exhibit diverse pharmacological effects. The biological activities of This compound can be categorized as follows:

1. Anticancer Activity

Several studies have reported the anticancer properties of oxadiazole derivatives. For instance:

  • Mechanism : The compound may induce apoptosis in cancer cells by modulating key signaling pathways such as PI3K/AKT and MAPK .
  • Case Study : In vitro experiments showed that derivatives with similar structures inhibited proliferation in various cancer cell lines, including breast and ovarian cancer cells .

2. Antimicrobial Activity

The presence of the oxadiazole moiety is associated with enhanced antimicrobial efficacy:

  • Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
  • Case Study : Compounds with similar functional groups demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .

3. Neuroprotective Effects

Emerging research suggests that certain oxadiazole derivatives may possess neuroprotective properties:

  • Mechanism : These compounds may exert their effects through the modulation of neurotransmitter systems and reduction of oxidative stress.
  • Case Study : Preliminary studies indicated that related compounds improved cognitive function in animal models of neurodegeneration .

The biological activity of This compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The presence of hydrogen bond donors in its structure enhances receptor binding affinity.
  • Bioisosterism : The oxadiazole ring acts as a bioisostere for amides and esters, facilitating interactions with biological targets .

Research Findings

A summary table detailing key findings from various studies on similar compounds is presented below:

StudyCompoundActivityMechanism
Oxadiazole derivativesAnticancerInduction of apoptosis via PI3K/AKT pathway
2-Methoxyphenyl oxadiazolesAntimicrobialDisruption of cell wall synthesis
Neuroprotective oxadiazolesNeuroprotectionModulation of oxidative stress

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